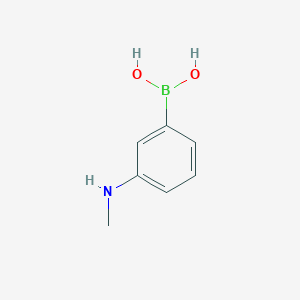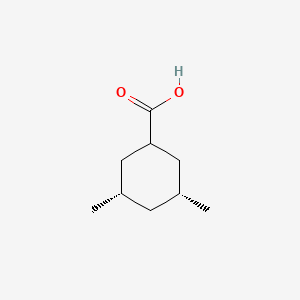
cis-3,5-Dimethylcyclohexane-1-carboxylic acid
Overview
Description
cis-3,5-Dimethylcyclohexane-1-carboxylic acid: is an organic compound belonging to the class of cyclohexane derivatives It features a cyclohexane ring substituted with two methyl groups at the 3rd and 5th positions and a carboxylic acid group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of cis-3,5-Dimethylcyclohexane-1-carboxylic acid typically begins with cyclohexane derivatives.
Stepwise Synthesis: The process involves the selective methylation of cyclohexane at the 3rd and 5th positions, followed by the introduction of a carboxylic acid group at the 1st position. This can be achieved through a series of reactions including Friedel-Crafts alkylation and subsequent oxidation steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts such as aluminum chloride for the alkylation step and oxidizing agents like potassium permanganate for the oxidation step.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3,5-Dimethylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: The compound can be reduced to form cyclohexane derivatives with reduced carboxylic acid groups.
Substitution: It can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones and alcohols.
Reduction Products: Cyclohexane derivatives with reduced carboxylic acid groups.
Substitution Products: Cyclohexane derivatives with various functional groups replacing the carboxylic acid group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: cis-3,5-Dimethylcyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its unique structure makes it a valuable compound for studying stereochemical effects in chemical reactions.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications.
Biochemical Studies: It is used in biochemical studies to understand the interactions of cyclohexane derivatives with biological molecules.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Catalysis: It serves as a precursor for catalysts used in various industrial processes.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Interaction: cis-3,5-Dimethylcyclohexane-1-carboxylic acid can interact with enzymes, influencing their activity and function.
Pathway Modulation: It may modulate biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Comparison with Similar Compounds
cis-1,3-Dimethylcyclohexane: Similar in structure but lacks the carboxylic acid group.
trans-3,5-Dimethylcyclohexane-1-carboxylic acid: The trans isomer with different spatial arrangement of substituents.
cis-1,4-Dimethylcyclohexane-1-carboxylic acid: Similar but with methyl groups at different positions.
Uniqueness:
Structural Properties: The cis configuration and specific substitution pattern give cis-3,5-Dimethylcyclohexane-1-carboxylic acid unique steric and electronic properties.
Reactivity: Its reactivity differs from similar compounds due to the specific arrangement of substituents, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
(3S,5R)-3,5-dimethylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6-3-7(2)5-8(4-6)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11)/t6-,7+,8? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKKIFZBAGGCTR-DHBOJHSNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


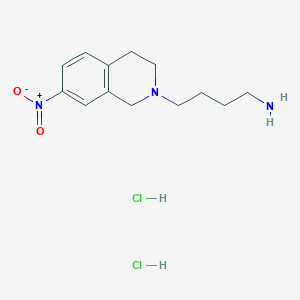
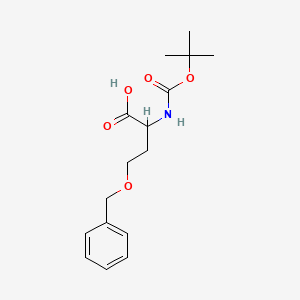
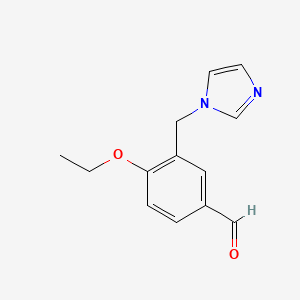
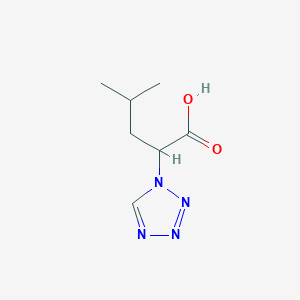
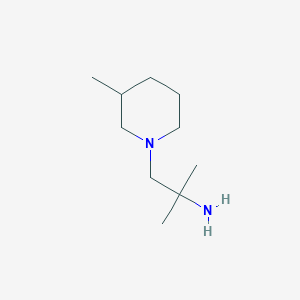
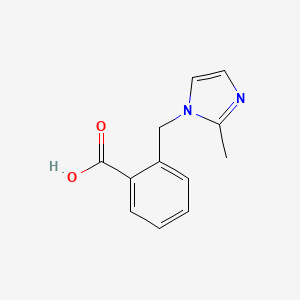
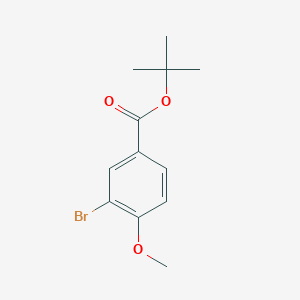
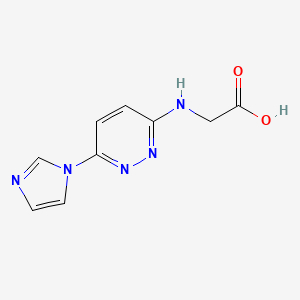
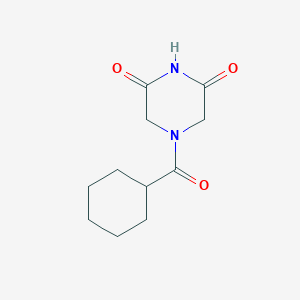
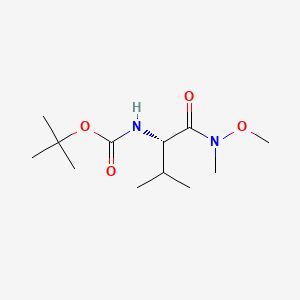
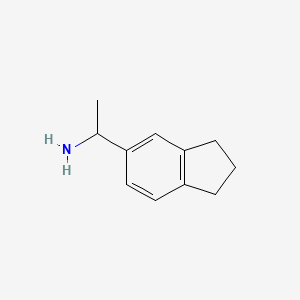
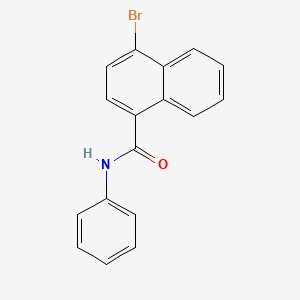
![ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate](/img/structure/B3162294.png)
